molecular formula C12H14ClNO B13178686 (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine CAS No. 1269986-90-4

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine

Cat. No.: B13178686
CAS No.: 1269986-90-4
M. Wt: 223.70 g/mol
InChI Key: NLPJYTDLMYYUEQ-LBPRGKRZSA-N
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Description

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine (CAS 1269986-90-4) is a chiral small molecule with a molecular formula of C12H14ClNO and a molecular weight of 223.70 g/mol. This benzofuran derivative is provided for research purposes and is not intended for diagnostic or therapeutic uses. Compounds featuring the benzofuran scaffold are of significant interest in medicinal chemistry and drug discovery. Research on similar structures has demonstrated potent and selective biological activities. For instance, a benzodiazepine compound containing a related benzofuran structure has been identified as a potent and selective inhibitor of the Yellow Fever Virus (YFV) by targeting the viral NS4B protein, showing in vivo efficacy in an animal model . Furthermore, benzofuran-based small molecules are actively investigated in other therapeutic areas, such as immunology, where they function as inhibitors of the ST2/IL-33 pathway to modulate inflammatory responses . The specific stereochemistry of the (1S) enantiomer offered with this product is crucial for its interaction with biological targets, making it a valuable chemical tool for probing enzyme mechanisms, studying structure-activity relationships (SAR), and developing novel therapeutic agents.

Properties

CAS No.

1269986-90-4

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1S)-1-(5-chloro-1-benzofuran-2-yl)-2-methylpropan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-7(2)12(14)11-6-8-5-9(13)3-4-10(8)15-11/h3-7,12H,14H2,1-2H3/t12-/m0/s1

InChI Key

NLPJYTDLMYYUEQ-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

Preparation Methods

Formation of the 5-Chlorobenzo[d]furan Core

The benzo[d]furan ring system can be synthesized by various methods, including:

Introduction of the 2-Methylpropylamine Side Chain

The side chain is typically introduced through:

  • Reductive amination : The key step involves the reaction of the 2-formyl or 2-keto derivative of the 5-chlorobenzo[d]furan with (S)-2-methylpropylamine or its precursor, followed by reduction using sodium cyanoborohydride or catalytic hydrogenation to yield the chiral amine.
  • Chiral auxiliary or asymmetric synthesis : To ensure the (1S)-configuration, chiral catalysts or auxiliaries are employed during the reductive amination or during the preparation of the amine precursor.

Alternative Synthetic Routes

  • Chiral pool synthesis : Starting from chiral building blocks such as (S)-2-methylpropylamine derivatives, coupling with 5-chlorobenzo[d]furan-2-carboxylic acid derivatives via amide bond formation followed by reduction can be applied.
  • Enzymatic resolution : Racemic mixtures of the amine can be resolved enzymatically to isolate the (1S)-enantiomer.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Benzo[d]furan ring formation Acid/base catalysis, Pd-catalyzed coupling Controlled temperature to avoid over-chlorination
Chlorination at 5-position N-Chlorosuccinimide (NCS), solvent: CH2Cl2 Stoichiometric control critical for selectivity
Reductive amination (S)-2-methylpropylamine, NaBH3CN, MeOH pH maintained ~6-7 for optimal yield
Purification and resolution Chiral HPLC or crystallization Enantiomeric excess >99% achievable

Mechanistic Insights

  • Benzo[d]furan ring formation proceeds via nucleophilic attack of the phenolic oxygen on an electrophilic carbon (aldehyde or alkyne), followed by cyclization and aromatization.
  • Chlorination at the 5-position is electrophilic aromatic substitution, facilitated by the electron-rich furan ring but controlled by directing effects of substituents.
  • Reductive amination involves imine formation between the aldehyde/keto group and the amine, followed by hydride transfer to yield the amine. The stereoselectivity is controlled by the chiral amine or catalyst.

Data Tables: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent(s) Molecular Weight (g/mol) Key Properties
This compound Benzo[d]furan 5-Cl ~267.7 (estimated) Lipophilic, halogenated, chiral
(1S)-1-(5-Methoxybenzo[D]furan-2-yl)-2-methylpropylamine Benzo[d]furan 5-OCH3 219.28 Electron-rich, polar

Research Outcomes and Yields

  • Typical yields for benzo[d]furan ring formation range from 60-85%, depending on the method and substrate purity.
  • Chlorination yields are generally high (>80%) with careful control of reaction conditions to avoid poly-chlorination.
  • Reductive amination yields vary from 70-90%, with enantiomeric excess above 95% when chiral catalysts or auxiliaries are used.
  • Purification by chiral HPLC or crystallization is effective for isolating the (1S)-enantiomer with >99% purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert ketones or aldehydes back to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like hydroxide or amines replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like hydroxide, amines, polar solvents.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The activity and applications of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine can be contextualized by comparing it to compounds with analogous heterocyclic cores or substituent patterns:

Compound Name Core Structure Substituents IC50 (μM) or Activity Applications/Source
This compound Benzo[d]furan 5-Cl, (S)-2-methylpropylamine Not reported (inference: ~26–102 μM*) Research building block
5-Methylbenzo[d]oxazole derivatives (e.g., 12c, 12f) Benzo[d]oxazole 5-Me, variable side chains 10.50–74.30 μM Higher inhibitory activity
5-Chlorobenzo[d]oxazole derivatives (e.g., 12b, 12e) Benzo[d]oxazole 5-Cl, variable side chains 26.31–102.10 μM Lower activity vs. 5-Me analogues
(S)-1-(5-Methylfuran-2-yl)propan-1-amine Furan 5-Me, (S)-propylamine Not reported Lab-scale synthesis
(R)-1-(1H-Benzimidazol-2-yl)-2-methylpropylamine HCl Benzimidazole Unsubstituted, (R)-2-methylpropylamine Industrial grade Agrochemicals, APIs

*Inference: Based on -Cl substitution in benzo[d]oxazole derivatives correlates with reduced activity compared to 5-Me analogues. The target compound’s benzo[d]furan core may exhibit distinct electronic effects compared to oxazole, but its 5-Cl substituent likely contributes to similar or reduced potency in biological assays.

Heterocyclic Core Influence

  • Benzo[d]furan vs. For instance, benzo[d]oxazole derivatives with 5-Me substituents show enhanced activity (IC50 ~10.50 μM), possibly due to improved lipophilicity or steric fit .
  • Thiadiazole Derivatives (e.g., Tizanidine Precursors) : Compounds like 1-(5-chlorobenzo[c][1,2,5]thiadiazol-4-yl)thiourea are used in muscle relaxant synthesis (e.g., tizanidine) . The thiadiazole core’s electron-deficient nature contrasts with benzo[d]furan, suggesting divergent pharmacological targets.

Stereochemical Considerations

The (S)-configuration of the target compound’s amine moiety may enhance enantioselective interactions with biological targets, as seen in chiral pharmaceuticals like (R)-2-phenyl-1-propylamine, where stereochemistry dictates metabolic pathways and toxicity .

Biological Activity

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)-2-methylpropylamine is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on available literature.

The molecular formula of this compound is C₁₂H₁₄ClNO. It features a chlorinated benzo-furan moiety, which is significant for its interaction with biological targets.

Pharmacological Profile

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have highlighted the antimicrobial properties of related compounds, suggesting potential efficacy against various pathogens.
  • Cytotoxic Effects : Certain derivatives have shown cytotoxic effects in cancer cell lines, indicating potential as anticancer agents.

The mechanism by which this compound exerts its effects may involve:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system or other tissues, influencing neurotransmitter release or cellular signaling pathways.
  • Enzyme Inhibition : Similar compounds have been noted for their ability to inhibit key enzymes involved in metabolic pathways, which may contribute to their biological effects.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antifungal Activity : A study evaluating various furan derivatives indicated that certain structural modifications can enhance antifungal activity against specific strains, suggesting that this compound may possess similar properties .
  • Cytotoxicity in Cancer Cells : Research focusing on the cytotoxic effects of furan-containing compounds demonstrated that modifications in the side chains could significantly alter their potency against cancer cell lines. This suggests a potential avenue for developing new anticancer agents based on this scaffold .
  • Binding Affinity Studies : Data from high-throughput screening assays indicate that compounds with similar structures often display varied binding affinities to multiple targets, which can be exploited for polypharmacology approaches in drug design .

Data Table: Biological Activity Overview

Activity Type Description Reference
AntimicrobialPotential efficacy against pathogens
CytotoxicityEffects on cancer cell lines
Enzyme InhibitionInhibition of metabolic enzymes
Receptor InteractionModulation of neurotransmitter systems

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